

Unveiling the Antimicrobial Potential of Sophoraflavanone G: A Comparative Guide

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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972

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Initial Note: This guide focuses on Sophoraflavanone G. Extensive literature searches did not yield specific antimicrobial data for a compound designated as "**Sophoraflavanone H**." It is plausible that the intended compound of interest is the well-researched Sophoraflavanone G, a promising flavonoid with significant antibacterial properties.

Sophoraflavanone G, a prenylated flavonoid isolated from the roots of *Sophora flavescens* and other *Sophora* species, has demonstrated notable antimicrobial activity, particularly against a range of bacterial pathogens.^{[1][2]} This guide provides a comparative analysis of its antimicrobial spectrum, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic agent.

Comparative Antimicrobial Spectrum

Sophoraflavanone G exhibits a significant inhibitory and bactericidal effect, primarily against Gram-positive bacteria.^[2] Its efficacy against multidrug-resistant strains, such as Methicillin-resistant *Staphylococcus aureus* (MRSA), is a key area of interest.^{[1][3]} The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Sophoraflavanone G against various bacterial strains as reported in scientific literature.

Bacterial Strain	Type	MIC (µg/mL)	MBC (µg/mL)	Reference
Staphylococcus aureus (MRSA)	Gram-positive	0.5 - 8	-	[4]
Staphylococcus aureus (clinical isolate)	Gram-positive	0.05	-	[5]
Methicillin-resistant S. aureus (21 strains)	Gram-positive	3.13 - 6.25	-	[1]
Listeria monocytogenes	Gram-positive	0.98	-	[2]
Mutans streptococci (16 strains)	Gram-positive	-	0.5 - 4	[6]
Riemerella anatipestifer	Gram-negative	2	4	[7]
Pseudomonas aeruginosa PAO1	Gram-negative	> 1000	-	[2]
Escherichia coli	Gram-negative	No activity	-	[7]

Synergistic Effects with Conventional Antibiotics

A significant aspect of Sophoraflavanone G's antimicrobial profile is its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains.[8][9] Studies have shown that in combination with antibiotics like ampicillin, oxacillin, and gentamicin, the MICs of these drugs against resistant bacteria are significantly reduced.[4][8][10] For instance, the combination of Sophoraflavanone G and ampicillin or oxacillin demonstrated a synergistic effect against MRSA.[4] Similarly, a very low concentration of

Sophoraflavanone G was found to potentiate the antimicrobial action of gentamicin against *Staphylococcus aureus*.^[10]

Mechanism of Action

The primary antibacterial mechanism of Sophoraflavanone G involves the disruption of the bacterial cell membrane.^{[3][11][12]} It targets the membrane, leading to a loss of integrity and function.^{[3][12]} This disruption of the cytoplasmic membrane is a key factor in its bactericidal activity.^[13] Mechanistic studies have indicated that Sophoraflavanone G can also interfere with cell wall synthesis and energy metabolism in bacteria.^{[3][11]}

Experimental Protocols

The data presented in this guide is primarily derived from standard antimicrobial susceptibility testing methods. A detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) is provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC of Sophoraflavanone G is typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

- Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

2. Preparation of Sophoraflavanone G Dilutions:

- A stock solution of Sophoraflavanone G is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the compound are prepared in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

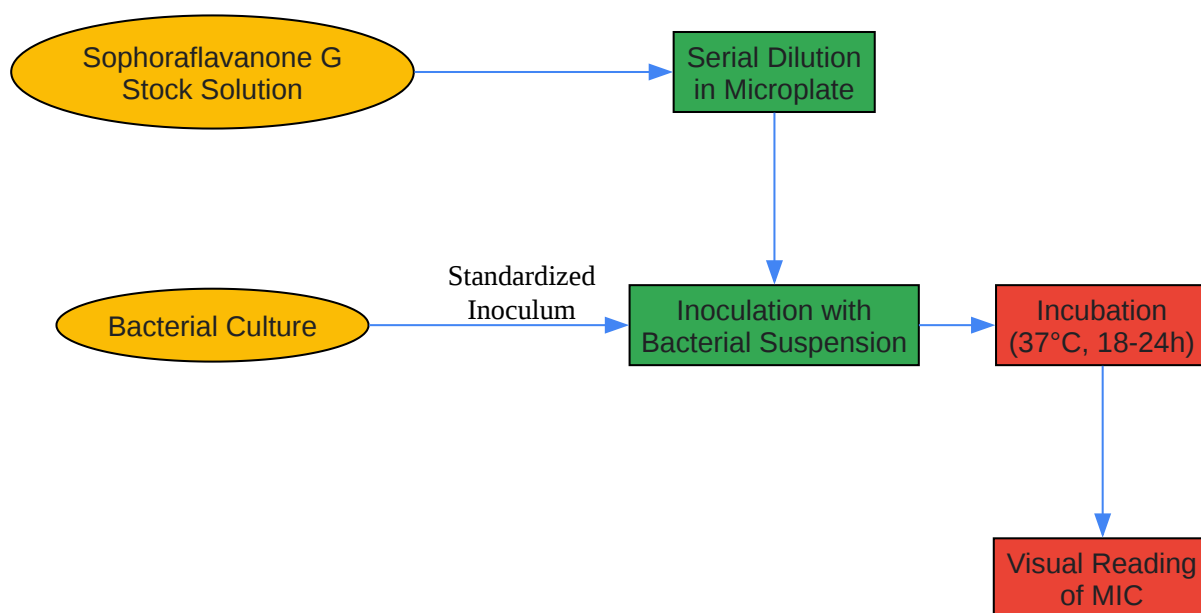
- An equal volume of the standardized bacterial inoculum is added to each well containing the Sophoraflavanone G dilutions.
- The final volume in each well is typically 100 or 200 μL .
- Positive (broth with bacteria) and negative (broth only) controls are included.
- The microtiter plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of Sophoraflavanone G that completely inhibits the visible growth of the bacteria.

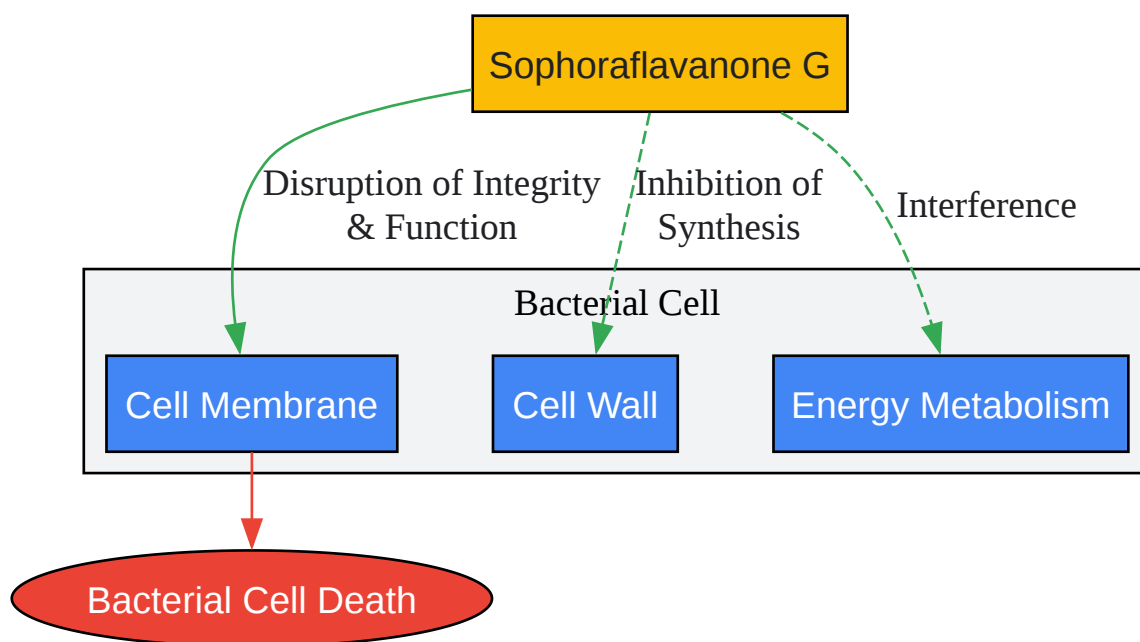
Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.



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Caption: Workflow for MIC Determination.



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Caption: Proposed Mechanism of Action.

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